REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([C:5]1[S:6][C:7]2[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=2[CH:9]=1)=O.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:1][NH:2][CH2:3][C:5]1[S:6][C:7]2[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=2[CH:9]=1 |f:1.2.3.4.5.6|
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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CNC(=O)C=1SC2=C(C1)C=CC=C2
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Name
|
|
Quantity
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75 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reaction quickly became clear
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Type
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TEMPERATURE
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Details
|
was heated
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Type
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TEMPERATURE
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Details
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at reflux for 2 days
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Duration
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2 d
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Type
|
CUSTOM
|
Details
|
was carefully quenched with the sequential addition of H2O (5.1 mL), 15% NaOH in H2O (5.1 mL), and H2O (15.3 mL)
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Type
|
FILTRATION
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Details
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The mixture was filtered through a pad of celite®
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Type
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WASH
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Details
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the filter pad was rinsed with Et2O (50 mL)
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CNCC=1SC2=C(C1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.11 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |